A Comprehensive Technical Guide to 3-Fluoro-4-thiocyanatoaniline
A Comprehensive Technical Guide to 3-Fluoro-4-thiocyanatoaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of 3-Fluoro-4-thiocyanatoaniline, a specialized chemical intermediate of significant interest in medicinal chemistry, agrochemical research, and materials science. This document details the compound's core chemical and physical properties, structural characteristics, synthesis protocols, and key applications. By integrating fluorine and thiocyanate functional groups on an aniline ring, this molecule offers a versatile platform for the development of complex chemical entities. This guide is intended for researchers, chemists, and professionals in the drug development and fine chemical industries, offering both foundational data and practical insights into its synthesis and application.
Chemical Identity and Structure
3-Fluoro-4-thiocyanatoaniline is an aromatic organic compound featuring three distinct functional groups: an amine (-NH₂), a fluorine (-F) atom, and a thiocyanate (-SCN) group. This unique combination of substituents on the benzene ring dictates its chemical reactivity and utility as a building block in organic synthesis.
Nomenclature and Chemical Identifiers
A consistent and accurate identification of chemical compounds is critical for research and regulatory purposes. The primary identifiers for 3-Fluoro-4-thiocyanatoaniline are listed below.
| Identifier | Value |
| IUPAC Name | (4-amino-2-fluorophenyl) thiocyanate[1] |
| CAS Number | 14512-86-8[2][3] |
| Molecular Formula | C₇H₅FN₂S[2][3] |
| Molecular Weight | 168.19 g/mol [2][3] |
| MDL Number | MFCD11855824[2] |
| SMILES Code | NC1=CC=C(SC#N)C(F)=C1[2] |
| InChI Key | RPLHGFNIWGHYMX-UHFFFAOYSA-N[4] |
Molecular Structure
The structure of 3-Fluoro-4-thiocyanatoaniline consists of a central benzene ring. The amine and thiocyanate groups are positioned para to each other, while the fluorine atom is meta to the amine group and ortho to the thiocyanate group. This arrangement significantly influences the molecule's electronic properties and reactivity in electrophilic aromatic substitution and nucleophilic reactions.
Structure:
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, application, and integration into synthetic workflows. While extensive experimental data for 3-Fluoro-4-thiocyanatoaniline is not widely published in comprehensive databases, the available information from suppliers and related literature is summarized below.
| Property | Value/Information |
| Appearance | Brown solid (based on synthesis description)[5] |
| Purity | Typically ≥98% from commercial suppliers[3][4] |
| Melting Point | 32-34 °C (for the isomer 2-Fluoro-4-thiocyanatoaniline)[5] |
| Boiling Point | 285.2 °C at 760 mmHg (Predicted for isomer)[4] |
| Density | 1.37 g/cm³ (Predicted for isomer)[4] |
| Flash Point | 126.3 °C (Predicted for isomer)[4] |
Note: Some physical data, such as boiling point and density, are predicted values for the closely related isomer 2-Fluoro-4-thiocyanatoaniline and should be considered as estimates.
Synthesis and Manufacturing
The synthesis of thiocyanatoanilines can be achieved through various methods, often involving the direct thiocyanation of a corresponding aniline precursor. A modern and efficient approach involves the use of an electrophilic thiocyanating agent.
General Synthetic Approach: Electrophilic Thiocyanation
A common and regioselective method for introducing a thiocyanate group onto an electron-rich aromatic ring, such as an aniline derivative, is through electrophilic C-H thiocyanation. This reaction typically employs a thiocyanate source and an oxidizing agent or a pre-formed electrophilic "SCN+" equivalent. Recent advancements have demonstrated the use of reagents like N-thiocyanatosaccharin in the presence of a catalyst for efficient synthesis.[5][6]
Example Experimental Protocol: Synthesis of a Fluoro-Thiocyanatoaniline Isomer
The following protocol is adapted from a published procedure for the synthesis of the isomer 2-Fluoro-4-thiocyanatoaniline and illustrates the general principles that would apply to the synthesis of 3-Fluoro-4-thiocyanatoaniline.[5][6]
Objective: To synthesize 2-Fluoro-4-thiocyanatoaniline via electrophilic thiocyanation of 2-fluoroaniline.
Materials:
-
2-Fluoroaniline
-
N-thiocyanatosaccharin
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Iron(III) Chloride (catalyst, as described in the methodology)[6]
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 equivalent) in the chosen anhydrous solvent.
-
Add N-thiocyanatosaccharin (1.2 equivalents) to the solution.
-
Add the Iron(III) Chloride catalyst (catalytic amount, e.g., 5 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5][6]
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of a fluoro-thiocyanatoaniline derivative.
Caption: A generalized workflow for the synthesis and purification of fluoro-thiocyanatoaniline.
Applications in Research and Development
The unique structural features of 3-Fluoro-4-thiocyanatoaniline make it a valuable intermediate in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals.
Agrochemicals
Thiocyanatoaniline derivatives have been identified as active ingredients in aquatic herbicides. They have shown efficacy in controlling the growth of submerged aquatic weeds. The thiocyanatoaniline motif is a key functional group explored in the development of modern crop protection agents.[1]
Pharmaceutical and Medicinal Chemistry
Aryl thiocyanates are versatile precursors for a wide range of sulfur-containing functional groups that are important in bioactive molecules.[7] They can be converted into thiophenols, thioethers, and other sulfur-based heterocycles.[7][8] The aniline and fluorine components also provide sites for further chemical modification, allowing for the construction of complex molecular libraries for drug discovery. While direct applications of 3-Fluoro-4-thiocyanatoaniline are not extensively documented in blockbuster drugs, its structural analogue, 3-chloro-4-fluoroaniline, is a crucial intermediate in the synthesis of Gefitinib, a targeted cancer therapy drug.[9] This highlights the importance of halogenated anilines as foundational scaffolds in pharmaceutical synthesis.
Materials Science
The thiocyanate group can participate in the formation of coordination polymers and other advanced materials. The overall molecule can also serve as a building block for dyes and other functional organic materials.[1]
Safety, Handling, and Storage
As with any specialized chemical, proper handling and storage of 3-Fluoro-4-thiocyanatoaniline are essential to ensure safety. The following information is based on data for structurally similar compounds like 3-fluoroaniline and 3-chloro-4-fluoroaniline.
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[12]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
-
First Aid:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]
-
Storage:
-
Store in a cool, well-ventilated place.[10]
-
Keep the container tightly closed and stored in a dry environment.
-
Store locked up.[10]
Conclusion
3-Fluoro-4-thiocyanatoaniline is a strategically functionalized aromatic compound that holds considerable potential as a building block in organic synthesis. Its trifunctional nature provides multiple reaction sites for creating diverse and complex molecules. With applications spanning agrochemicals, pharmaceuticals, and materials science, this compound represents a valuable tool for chemists and researchers. Adherence to strict safety protocols is mandatory when handling this chemical to mitigate potential health risks. Further research into its reactivity and applications is likely to uncover new opportunities for innovation in chemical product development.
References
-
ACS Publications. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis | The Journal of Organic Chemistry. [Link]
-
OUCI. An efficient synthesis of 4-Thiocyanato anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]
-
ResearchGate. Applications of 3‐chloro‐4‐fluoroaniline (4) in various fields. [Link]
-
American Chemical Society. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]
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Oakwood Chemical. 3-Chloro-2-fluoro-4-thiocyanatoaniline, min 98%. [Link]
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Semantic Scholar. 3-chloro-4-fluoroaniline. [Link]
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PubChem - NIH. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. [Link]
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PubChem. C7H5FN2 - Explore. [Link]
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PMC. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]
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